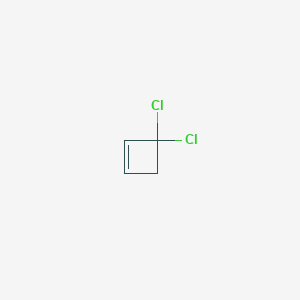

3,3-Dichlorocyclobut-1-ene

Description

3,3-Dichlorocyclobut-1-ene (CAS: 124-70-9, 38585-77-2) is a chlorinated cyclic alkene with the molecular formula C₄H₆Cl₂ and an average molecular mass of 124.992 g/mol . Its monoisotopic mass is 123.984656 g/mol, and it is registered under ChemSpider ID 557402 . The compound features a strained cyclobutene ring with two chlorine atoms attached to the same carbon atom, contributing to its unique reactivity. This structure distinguishes it from linear or less strained chlorinated alkenes, making it a subject of interest in synthetic organic chemistry for applications such as polymer precursors or intermediates in pharmaceutical synthesis.

Properties

CAS No. |

827339-90-2 |

|---|---|

Molecular Formula |

C4H4Cl2 |

Molecular Weight |

122.98 g/mol |

IUPAC Name |

3,3-dichlorocyclobutene |

InChI |

InChI=1S/C4H4Cl2/c5-4(6)2-1-3-4/h1-2H,3H2 |

InChI Key |

UPIPLUWGOOYSNV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC1(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichlorocyclobut-1-ene typically involves the dichlorination of cyclobutene. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the addition of chlorine atoms to the cyclobutene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of cyclobutene and chlorine gas into a reactor, with careful monitoring of temperature and pressure to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichlorocyclobut-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, resulting in the formation of more complex structures.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Addition: Electrophiles such as bromine or hydrogen chloride in the presence of catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of hydroxylated or alkylated cyclobutene derivatives.

Addition: Formation of halogenated or hydrogenated cyclobutene derivatives.

Oxidation: Formation of cyclobutene diones or other oxidized products.

Reduction: Formation of cyclobutane or partially reduced derivatives.

Scientific Research Applications

3,3-Dichlorocyclobut-1-ene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dichlorocyclobut-1-ene involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

- 3,3-Dichlorocyclobut-1-ene : Cyclic alkene with two chlorine atoms on C3, leading to ring strain and enhanced reactivity in ring-opening reactions .

- 1-Chloro-3-methylbut-2-ene : A linear chlorinated alkene with a methyl branch, lacking ring strain but prone to electrophilic additions due to the double bond .

- Trichlorobutadienes (CAS 53317-48-9): Conjugated dienes with three chlorine substituents, enabling diverse polymerization and Diels-Alder reactions .

- 1,1,1-Trichloroethane (CAS 71-55-6): A fully saturated ethane derivative with three chlorines, primarily used as a solvent due to its low reactivity .

- 3-Chlorobenzaldehyde (CAS 587-04-2): An aromatic aldehyde with a chlorine substituent, reactive in nucleophilic aromatic substitution and oxidation reactions .

Physical and Chemical Properties

Reactivity and Stability

- This compound: The ring strain and electron-withdrawing chlorine atoms facilitate ring-opening reactions with nucleophiles (e.g., water or amines) and thermal decomposition. Its stability is lower compared to non-cyclic analogs like 1,1,1-trichloroethane .

- 1-Chloro-3-methylbut-2-ene : Exhibits allylic chloride reactivity, participating in elimination or substitution reactions. Less reactive toward nucleophiles than the cyclic analog due to the absence of ring strain .

- 1,1,1-Trichloroethane : Highly stable under ambient conditions due to its fully saturated structure but decomposes under UV light or high heat to release toxic gases (e.g., phosgene) .

Research Findings

- Environmental Impact : Trichloroethane isomers are persistent environmental pollutants, whereas this compound’s lower stability may reduce bioaccumulation risks .

- Thermal Behavior : Studies suggest that this compound decomposes at temperatures above 150°C, releasing HCl and forming chlorinated aromatic byproducts, unlike 1,1,1-trichloroethane, which degrades into phosgene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.